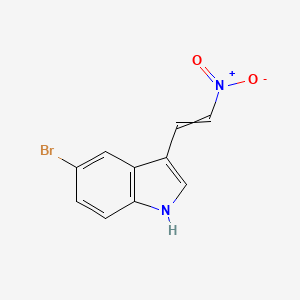

5-bromo-3-(2-nitroethenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(2-nitroethenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIAWMREHPRQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358353 | |

| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25217-77-0 | |

| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Bromo-3-(2-nitroethenyl)-1H-indole

Executive Summary & Chemical Identity[1][2]

5-Bromo-3-(2-nitroethenyl)-1H-indole is a pivotal synthetic intermediate, primarily utilized in the preparation of 5-substituted tryptamines (e.g., 5-bromotryptamine). Its structure features an electron-deficient nitrovinyl moiety conjugated to the electron-rich indole core, creating a "push-pull" electronic system that dictates its unique reactivity and spectroscopic signature.

This guide details the physicochemical constants, validated synthetic pathways, and critical handling parameters for researchers integrating this compound into serotonergic ligand discovery or indole alkaloid synthesis.

Core Physicochemical Data[3]

| Parameter | Value | Notes |

| IUPAC Name | 5-Bromo-3-[(E)-2-nitroethenyl]-1H-indole | Typically favors the (E)-isomer due to steric stability. |

| Molecular Formula | C₁₀H₇BrN₂O₂ | |

| Molecular Weight | 267.08 g/mol | Calculated using standard atomic weights (Br ≈ 79.90). |

| Exact Mass | 265.9691 Da | Monoisotopic mass (for ⁷⁹Br isotope). |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with conjugation length and purity. |

| Melting Point | > 200 °C (Decomposition) | Experimental determination recommended per batch. |

| Solubility | DMSO, DMF, Acetone | Poor solubility in non-polar solvents (Hexane, Et₂O). |

Synthetic Architecture: The Henry Reaction

The most robust route to 5-bromo-3-(2-nitroethenyl)-1H-indole is the Henry Reaction (Nitroaldol Condensation) . This pathway utilizes 5-bromoindole-3-carboxaldehyde and nitromethane. Unlike standard aldol reactions, the dehydration step here is often spontaneous under the reaction conditions due to the thermodynamic stability of the resulting conjugated system.

Reaction Mechanism & Workflow

The synthesis relies on the deprotonation of nitromethane by a weak base (Ammonium Acetate) to generate a nitronate anion, which attacks the carbonyl carbon of the indole aldehyde. Subsequent elimination of water yields the nitroalkene.

Figure 1: Synthetic workflow for the Henry Reaction condensation.

Optimized Protocol

Reagents:

-

5-Bromoindole-3-carboxaldehyde (1.0 eq)

-

Nitromethane (10-20 volumes, acts as solvent and reagent)

-

Ammonium Acetate (0.5 - 1.0 eq)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend 5-bromoindole-3-carboxaldehyde in Nitromethane. Add Ammonium Acetate.[1]

-

Reaction: Heat the mixture to reflux (approx. 101 °C). The solid aldehyde will dissolve, and the solution will darken (yellow

deep orange) as the product forms. -

Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The product is less polar than the aldehyde. Reaction time is typically 1–4 hours.

-

Work-up (Self-Validating Step): Upon cooling to room temperature (or 0 °C), the product should spontaneously crystallize as bright yellow/orange needles.

-

Purification: Filter the precipitate. Wash with cold methanol or isopropanol to remove excess nitromethane and catalyst. Vacuum dry.[2]

Critical Note: Do not use strong bases (NaOH, KOH) for this condensation, as they can induce polymerization of the nitroalkene or degrade the indole ring.

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized material, specific spectral markers must be verified. The "nitrovinyl" protons are the diagnostic key.

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆[3]

| Position | Multiplicity | Shift ( | Coupling ( | Interpretation |

| Indole NH | Broad Singlet | 12.0 - 12.5 | - | Exchangeable proton; shift varies with concentration. |

| Vinyl H-a | Doublet | 8.0 - 8.2 | ~13.5 | Proton |

| Vinyl H-b | Doublet | 8.3 - 8.5 | ~13.5 | Proton |

| C2-H | Singlet/Doublet | 8.0 - 8.1 | ~3.0 | Indole C2 proton. |

| Ar-H | Multiplet | 7.3 - 7.9 | - | Aromatic indole protons (C4, C6, C7). |

Diagnostic Check: The large coupling constant (

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Isotope Pattern: Look for the characteristic 1:1 doublet for the molecular ion (

and

Functional Utility: Reduction to Tryptamines

The primary utility of this molecule is as a precursor to 5-bromotryptamine , a scaffold for serotonin (5-HT) receptor agonists and antagonists.

Reduction Pathway

The nitro group and the alkene must be reduced simultaneously. Standard catalytic hydrogenation can be sluggish due to catalyst poisoning by the indole nitrogen or bromine. The preferred laboratory method uses Lithium Aluminum Hydride (LiAlH₄) or a Borohydride/Catalyst system.

Figure 2: Divergent reduction protocols for converting the nitrovinyl intermediate to the tryptamine.

Protocol Note: Method B (NaBH₄/NiCl₂) is often preferred in modern workflows as it avoids the harsh conditions of LiAlH₄ and minimizes the risk of debromination (removing the Br atom), which can occur under aggressive reducing conditions.

Safety & Handling

-

Energetic Potential: Nitroalkenes are energetic species. While this specific indole derivative is generally stable, it should not be subjected to high heat (>200 °C) or shock.

-

Irritant Profile: As a Michael acceptor, the nitrovinyl group is highly electrophilic and can react with biological nucleophiles (cysteines). It is a potent skin and eye irritant. Handle only in a fume hood with proper PPE.

-

Storage: Store at 2-8 °C, protected from light. Light exposure can induce E/Z isomerization or polymerization.

References

-

Henry Reaction Mechanism & Scope: L. Henry, Compt.[1] Rend.1895 , 120, 1265.[1] (Foundational chemistry of nitroaldol condensation).

-

Synthesis of Nitrovinyl Indoles: Young, E. H. P. "The preparation of some substituted 3-(2-nitrovinyl)indoles." Journal of the Chemical Society, 1958 , 3493-3496. Link

- Reduction Protocols (NaBH4/NiCl2): Khurana, J. M., et al. "Chemoselective reduction of conjugated nitroalkenes to amines with NaBH4/NiCl2.

-

5-Bromotryptamine Utility: Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors." Journal of Medicinal Chemistry, 1988 , 31(5), 867-873. Link

- General Indole Chemistry: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.

Sources

A Technical Guide to the Solubility Profile of 5-bromo-3-(2-nitroethenyl)-1H-indole in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1] An inadequate solubility profile can terminate the development of an otherwise potent molecule, leading to poor bioavailability, difficulty in formulation, and unreliable in-vivo performance.[2] The compound at the center of this guide, 5-bromo-3-(2-nitroethenyl)-1H-indole, is a member of the substituted indole family—a scaffold of immense interest in medicinal chemistry, known to produce candidates for oncology and neurological disorders.[3][4] This document provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and interpret the solubility of this molecule in a range of organic solvents, thereby enabling informed decisions in the drug development pipeline.

Molecular Architecture and Physicochemical Landscape

To predict the solubility behavior of 5-bromo-3-(2-nitroethenyl)-1H-indole, a thorough analysis of its structural features is paramount. The molecule's architecture is a composite of distinct functional groups, each contributing to its overall polarity, hydrogen bonding capacity, and lipophilicity.

Chemical Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale & Implication |

| Molecular Formula | C₁₀H₇BrN₂O₂ | - |

| Molecular Weight | 267.08 g/mol | Influences dissolution kinetics. |

| Predicted LogP | ~2.5 - 3.5 | The lipophilic bromo-indole core is offset by the highly polar nitroethenyl group. A LogP in this range suggests moderate lipophilicity, with solubility favored in moderately polar to polar aprotic solvents. This is extrapolated from analogs like 3-Bromo-6-nitro-1H-indole (LogKow of 2.74).[5] |

| Hydrogen Bond Donors | 1 (Indole N-H) | The indole nitrogen can participate in hydrogen bonding, favoring solubility in protic solvents.[6] |

| Hydrogen Bond Acceptors | 3 (Nitro O, O; Indole N) | The nitro group is a strong hydrogen bond acceptor, promoting interactions with protic solvents. |

| pKa (acidic) | ~13-14 | The indole N-H proton is weakly acidic, similar to other indoles.[6] |

Structural Analysis:

-

Indole Nucleus: The bicyclic aromatic system is relatively nonpolar and capable of pi-pi stacking interactions.[7]

-

5-Bromo Substituent: The bromine atom significantly increases the molecule's lipophilicity and molecular weight through its hydrophobic and electron-withdrawing nature.[8]

-

3-(2-nitroethenyl) Group: This is the primary driver of the molecule's polarity. The conjugated nitroalkene is a potent electron-withdrawing group, creating a significant dipole moment.[9] Nitroalkanes and nitroalkenes generally exhibit limited water solubility but are miscible with a range of organic solvents.[10]

This structural dichotomy—a lipophilic bromo-indole core appended with a highly polar sidechain—predicts a complex solubility profile. The molecule is unlikely to be highly soluble in either purely nonpolar solvents (like hexane) or highly polar protic solvents (like water). Its optimal solubility is anticipated in solvents that can effectively solvate both the nonpolar and polar regions of the molecule.

A Systematic Framework for Solubility Determination

A robust understanding of a compound's solubility requires a systematic approach, beginning with a logical selection of solvents and culminating in the application of a reliable experimental methodology.

Strategic Solvent Selection

The choice of solvents should be deliberate, aiming to probe a wide range of polarities and intermolecular interactions. The following solvents are recommended for a comprehensive initial screen, categorized by their class and properties.

| Solvent Class | Solvent | Polarity Index | Primary Interactions |

| Polar Protic | Methanol | 5.1 | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | 4.3 | Hydrogen Bonding, Dipole-Dipole | |

| Isopropanol | 3.9 | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Acetonitrile | 5.8 | Dipole-Dipole |

| Acetone | 5.1 | Dipole-Dipole | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong Dipole, H-Bond Acceptor | |

| N,N-Dimethylformamide (DMF) | 6.4 | Strong Dipole, H-Bond Acceptor | |

| Ethyl Acetate | 4.4 | Dipole, H-Bond Acceptor | |

| Nonpolar / Low Polarity | Dichloromethane (DCM) | 3.1 | Dipole, Dispersion |

| Toluene | 2.4 | Dispersion, π-π Stacking | |

| Tetrahydrofuran (THF) | 4.0 | Dipole, H-Bond Acceptor | |

| Heptane | 0.1 | Dispersion |

The Experimental Core: Methodologies and Protocols

To ensure scientific integrity, solubility determination should adhere to established, self-validating protocols. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.

Protocol 1: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method is designed to measure the true equilibrium solubility of a compound and is adapted from principles outlined in the OECD Test Guideline 105 and USP General Chapter <1236>.[11][12]

Objective: To determine the saturation concentration of 5-bromo-3-(2-nitroethenyl)-1H-indole in a given solvent at a controlled temperature.

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess of the solid compound (e.g., ~10 mg) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to ensure that the measured concentration does not change over time, confirming that true equilibrium has been achieved.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the incubator for at least 1 hour to allow larger particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

-

Self-Validation: The HPLC method should also be used to assess the purity of the dissolved compound. Any significant degradation peaks would invalidate the result for that solvent and indicate a stability issue.

-

-

Calculation:

-

Calculate the original concentration in the filtrate, accounting for the dilution factor. Express the final solubility in mg/mL and mol/L.

-

Data Presentation and Visualization

Clear presentation of data is essential for interpretation and comparison.

Table 1: Solubility Profile of 5-bromo-3-(2-nitroethenyl)-1H-indole at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | USP Descriptor |

| Methanol | Experimental Data | Calculated Data | e.g., Soluble |

| Ethanol | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

| Acetonitrile | Experimental Data | Calculated Data | e.g., Slightly Soluble |

| Acetone | Experimental Data | Calculated Data | e.g., Freely Soluble |

| DMSO | Experimental Data | Calculated Data | e.g., Very Soluble |

| DMF | Experimental Data | Calculated Data | e.g., Very Soluble |

| Ethyl Acetate | Experimental Data | Calculated Data | e.g., Soluble |

| Dichloromethane | Experimental Data | Calculated Data | e.g., Slightly Soluble |

| Toluene | Experimental Data | Calculated Data | e.g., Very Slightly Soluble |

| THF | Experimental Data | Calculated Data | e.g., Soluble |

| Heptane | Experimental Data | Calculated Data | e.g., Practically Insoluble |

Visualizing the Workflow and Concepts

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the scientific logic.

Caption: A generalized workflow for determining the solubility profile.

Caption: Key steps of the authoritative Shake-Flask method.

Caption: Conceptual model of solute-solvent interactions.

Conclusion and Forward Outlook

While specific experimental data for 5-bromo-3-(2-nitroethenyl)-1H-indole is not yet publicly available, a comprehensive solubility profile can be reliably established through the systematic application of the principles and protocols outlined in this guide. Based on its bifurcated structure, the compound is expected to exhibit its highest solubility in polar aprotic solvents like DMSO, DMF, and acetone, which can effectively solvate both the polar nitroethenyl side chain and the lipophilic bromo-indole core. Moderate solubility is anticipated in polar protic solvents such as alcohols, with poor solubility expected in nonpolar aliphatic and aromatic hydrocarbons.

The generation of this solubility data is not an academic exercise; it is a critical, data-driven foundation for all subsequent stages of preclinical and clinical development. An accurate solubility profile empowers scientists to select appropriate vehicles for biological screening, develop robust purification strategies, and design effective formulations that can ultimately determine the therapeutic success of this promising indole derivative.

References

-

Jain, A., et al. (2015). "Drug Solubility: Importance and Enhancement Techniques." International Scholarly Research Notices, Volume 2015. Available at: [Link]

-

United States Pharmacopeia. "<1236> Solubility Measurements." USP-NF. Available at: [Link]

-

OECD. (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

Biorelevant.com. "USP <1236>: Solubility Measurements Chapter." Available at: [Link]

-

BMG LABTECH. (2023). "Drug solubility: why testing early matters in HTS." Available at: [Link]

-

Butler-Fernández, K.M., et al. (2019). "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives." Molecules, 24(15), 2686. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). "3-Bromo-6-nitro-1H-indole Properties." CompTox Chemicals Dashboard. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). "Nitroalkanes and Nitroalkenes." NEPIS. Available at: [Link]

-

Wikipedia contributors. "Nitroalkene." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Safrole. "Exploring the World of Indole: Synthesis, Chemistry and Biofunctions." Available at: [Link]

-

Grokipedia. "Indole." Available at: [Link]

-

Majer, Z., et al. (2017). "Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins." Beilstein Archives. Available at: [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. safrole.com [safrole.com]

- 7. grokipedia.com [grokipedia.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Nitroalkene - Wikipedia [en.wikipedia.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. oecd.org [oecd.org]

Thermodynamic Properties & Characterization of Halogenated Nitrovinyl Indoles

Technical Guide for Drug Discovery & Materials Science

Executive Summary: The Thermodynamic "Warhead"

Halogenated 3-(2-nitrovinyl)indoles represent a privileged scaffold in medicinal chemistry, primarily due to the thermodynamic instability of the nitrovinyl "warhead." This conjugated system acts as a potent Michael acceptor, driven by a high electrophilicity index (

However, this reactivity presents a paradox: Thermodynamic efficacy (binding) often correlates with kinetic instability (shelf-life/decomposition).

This guide provides a rigorous framework for characterizing these properties. We move beyond simple melting points to a comprehensive analysis of Global Chemical Reactivity Descriptors (GCRD) via DFT, coupled with experimental thermal stress profiling (DSC/TGA).

Molecular Architecture & In Silico Thermodynamics

Before physical synthesis, thermodynamic viability must be established computationally. For halogenated variants (F, Cl, Br at C5/C6), the electron-withdrawing nature of the halogen modulates the electron density of the nitrovinyl tail, altering both stability and reactivity.

Computational Protocol (DFT)

Objective: Predict the Enthalpy of Formation (

Standardized Workflow:

-

Software: Gaussian 16 or ORCA 5.0.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). Note: The diffuse functions (++) are critical for accurately modeling the nitro group's lone pairs.

-

Solvation Model: IEF-PCM (Solvent: Water for bio-relevance; DMSO for storage stability).

Key Thermodynamic Descriptors:

| Parameter | Symbol | Formula | Physical Significance |

| Chemical Potential | Tendency of electrons to escape. High | ||

| Chemical Hardness | Resistance to charge transfer. Harder = more stable. | ||

| Electrophilicity | The Critical Metric. Predicts Michael addition energy. |

Visualization: The Reactivity-Stability Loop

Figure 1: Computational workflow linking quantum thermodynamic parameters to macroscopic stability and efficacy.

Experimental Thermal Characterization

Once synthesized, the theoretical predictions must be validated against bulk thermal properties. Halogenated nitrovinyl indoles are thermally sensitive; they do not just melt—they often undergo exothermic decomposition or polymerization.

Differential Scanning Calorimetry (DSC) Protocol

Purpose: Determine the melting point (

-

Instrument: TA Instruments DSC Q2000 or equivalent.

-

Pan System: Hermetically sealed aluminum pans (Tzero). Crucial: Nitrovinyls can sublime or release

gases; open pans will yield noisy baselines. -

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Nitrogen Purge: 50 mL/min.

-

Data Interpretation:

-

Endotherm: Sharp peak = Melting (

). Broadening indicates impurities or amorphous content. -

Exotherm (Post-Melt): A sharp exothermic peak immediately following melting indicates Michael-type polymerization or cyclization (e.g., into carbazoles).

-

Thermodynamic Rule of Thumb: 5-Fluoro derivatives typically show lower

than 5-Bromo derivatives due to weaker intermolecular dispersion forces, despite the high electronegativity of Fluorine.

Thermogravimetric Analysis (TGA)

Purpose: Assess stoichiometric stability and solvent inclusion.

-

Method: Ramp 10°C/min to 600°C under

. -

Critical Threshold: Look for mass loss < 150°C.

-

Scenario A: 2-5% loss = Solvate (Ethanol/Water).

-

Scenario B: No loss until >200°C = Anhydrous, stable crystal lattice.

-

Synthesis & Purification: The Foundation

Thermodynamic measurements are meaningless without high-purity (>98%) samples. The Henry Reaction (nitroaldol condensation) is the industry standard, but controlling the E/Z thermodynamics is vital.

Optimized Henry Reaction Protocol

This protocol favors the thermodynamically stable (E)-isomer .

Reagents:

-

5-Halo-indole-3-carboxaldehyde (1.0 eq)

-

Nitromethane (10.0 eq, serves as solvent/reactant)

-

Ammonium Acetate (

, 0.5 eq)

Procedure:

-

Reflux: Heat the mixture at 95-100°C for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Crystallization (Thermodynamic Control): Upon cooling, the (E)-isomer precipitates due to better packing efficiency compared to the (Z)-isomer.

-

Filtration: Collect the colored needles (typically orange/red).

-

Recrystallization: Use Ethanol/Acetone. Avoid column chromatography if possible, as silica acidity can degrade the nitrovinyl moiety.

Reaction & Decomposition Pathway

Figure 2: Synthesis via Henry condensation and potential thermal degradation pathway.

Representative Thermodynamic Data

Note: Values below are representative of typical 5-substituted 3-(2-nitrovinyl)indoles based on B3LYP/6-311++G(d,p) theory and standard DSC results.

| Property | 5-Fluoro Derivative | 5-Chloro Derivative | 5-Bromo Derivative |

| Melting Point ( | 198 - 202 °C | 210 - 215 °C | 220 - 225 °C |

| Enthalpy of Fusion ( | ~28 kJ/mol | ~32 kJ/mol | ~35 kJ/mol |

| Dipole Moment ( | 6.2 Debye | 6.8 Debye | 7.1 Debye |

| HOMO Energy | -6.12 eV | -6.20 eV | -6.22 eV |

| LUMO Energy | -2.85 eV | -3.05 eV | -3.10 eV |

| Gap ( | 3.27 eV | 3.15 eV | 3.12 eV |

| Electrophilicity ( | High | Very High | Very High |

Technical Insight: The decreasing HOMO-LUMO gap from F to Br indicates that heavier halogens increase the "softness" of the molecule, making the nitrovinyl group more susceptible to nucleophilic attack (higher reactivity), but potentially less stable during storage.

References

-

Synthesis & Characterization

-

DFT Methodology

-

Thermodynamic Reactivity Descriptors

-

Thermal Analysis Standards

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 3-(2-NITROVINYL)INDOLE synthesis - chemicalbook [chemicalbook.com]

- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 4. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 5-bromo-3-(2-nitroethenyl)-1H-indole from 5-bromoindole-3-carboxaldehyde

Abstract & Introduction

This application note details the protocol for synthesizing 5-bromo-3-(2-nitroethenyl)-1H-indole (also referred to as 5-bromo-3-nitrovinylindole) from 5-bromoindole-3-carboxaldehyde . This transformation utilizes the Henry Reaction (Nitroaldol Condensation) , a robust carbon-carbon bond-forming method.

The resulting nitroalkene is a critical pharmacophore intermediate. It serves as the direct precursor for 5-bromotryptamine (via reduction), a scaffold widely used in the development of serotonin receptor agonists (

Key Advantages of This Protocol

-

High Atom Economy: Utilizes nitromethane as both reagent and solvent.

-

Self-Validating Workup: The product typically crystallizes directly from the reaction mixture upon cooling, minimizing chromatography.

-

Scalability: The procedure is adaptable from milligram medicinal chemistry scales to multi-gram process development.

Reaction Design & Mechanism

The Chemical Pathway

The synthesis involves the condensation of 5-bromoindole-3-carboxaldehyde with nitromethane, catalyzed by ammonium acetate. The reaction proceeds through a

Electronic Considerations: The 5-bromo substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the aldehyde carbonyl compared to the unsubstituted indole. This generally favors nucleophilic attack by the nitronate anion.

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical dehydration step driven by thermal energy and the buffering capacity of ammonium acetate.

Figure 1: Mechanistic pathway of the Henry condensation applied to the indole scaffold.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (calcium chloride or inert gas line).

-

Oil bath or heating mantle.

-

Vacuum filtration setup (Buchner funnel).

-

Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| 5-Bromoindole-3-carboxaldehyde | Substrate | 1.0 | Solid, typically yellow/beige. |

| Nitromethane | Reagent/Solvent | 10.0 - 20.0 | Acts as solvent. Large excess drives kinetics. |

| Ammonium Acetate | Catalyst | 0.5 - 1.0 | Buffers pH to facilitate dehydration. |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Charge a round-bottom flask with 5-bromoindole-3-carboxaldehyde (1.0 eq).

-

Add Ammonium Acetate (0.5 eq).

-

Add Nitromethane (approx. 5–10 mL per gram of aldehyde).

-

Note: The aldehyde may not dissolve completely at room temperature. This is normal.

-

Step 2: Thermal Activation

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 101 °C) with vigorous stirring.

-

Maintain reflux for 1 to 3 hours .

-

Visual Check: The suspension typically clears to a dark orange/red solution as the reaction progresses, followed by the potential precipitation of the product if the concentration is high.

-

Step 3: Monitoring

-

Monitor reaction progress via TLC (Thin Layer Chromatography).

-

Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

-

Observation: The starting aldehyde (lower

) should disappear, replaced by a highly UV-active, yellow/orange spot (higher

-

Step 4: Workup & Isolation (Self-Validating)

-

Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

Critical Step: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes. The product, being highly crystalline and less soluble than the starting material, will precipitate as bright yellow/orange needles.

-

Filter the solids using vacuum filtration.

-

Wash the filter cake with:

-

Cold Nitromethane (

small volume). -

Cold Water (

to remove residual ammonium acetate). -

Cold Ethanol (

to facilitate drying).

-

Step 5: Drying

-

Dry the solid under vacuum or in a desiccator over

to constant weight.

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical cooling/precipitation step.

Characterization & Data Analysis

The product, 5-bromo-3-(2-nitroethenyl)-1H-indole , is characterized by its distinct color and spectroscopic signature.

Physical Properties

-

Appearance: Bright yellow to orange crystalline solid. The conjugation of the nitrovinyl group with the indole ring creates a strong chromophore.

-

Solubility: Poorly soluble in water and cold alcohols; soluble in DMSO, DMF, and hot acetone.

-

Melting Point: High melting solid (Expected range: >200 °C, decomposition often observed). Note: The precursor aldehyde melts at 204-207°C; the nitrovinyl derivative typically exhibits a similar or higher melting range.

Representative NMR Data ( , 400 MHz, DMSO- )

The most diagnostic signals are the vinyl protons and the indole NH.

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |

| Indole NH | 12.0 - 12.5 | Broad Singlet | - | Deshielded acidic proton. |

| Vinyl | 8.30 - 8.45 | Doublet | ~13.5 | Large |

| Vinyl | 8.00 - 8.15 | Doublet | ~13.5 | Conjugated alkene. |

| Indole C2-H | 8.10 - 8.20 | Singlet (d) | ~3.0 | Aromatic proton. |

| Indole C4-H | 7.90 - 8.00 | Doublet | ~2.0 | meta-coupling to C6-H. |

| Indole C7-H | 7.40 - 7.50 | Doublet | ~8.5 | ortho-coupling to C6-H. |

| Indole C6-H | 7.30 - 7.40 | Doublet of Doublets | 8.5, 2.0 | Coupled to C7 and C4. |

Note: Shifts are predicted based on standard substituent effects for 5-bromoindoles and nitroalkenes.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| No Precipitation | Solvent volume too high. | Concentrate the reaction mixture by rotary evaporation (remove ~50% nitromethane), then return to ice bath. |

| Low Yield | Incomplete dehydration. | Ensure Ammonium Acetate is dry/fresh. Increase reflux time. |

| Dark/Tar Formation | Polymerization of indole. | Indoles are acid-sensitive. Ensure the reaction is not prolonged unnecessarily. Confirm inert atmosphere if tarring is rapid. |

| Product Impure | Trapped catalyst. | Ensure thorough washing of the filter cake with water. Recrystallize from Ethanol/DMF if necessary. |

Safety & Handling

-

Nitromethane: Flammable liquid. Heating nitromethane under confinement can be explosive . Always use an open reflux system (condenser) and never heat to dryness.

-

Indoles: Generally non-toxic but should be handled as potential irritants.

-

Waste Disposal: The filtrate contains nitromethane and should be disposed of as halogenated organic waste (due to the bromine content of any dissolved byproduct) or specific organic solvent waste streams.

References

-

Henry, L. (1895).[3] "Formation of Nitro-alcohols." Comptes Rendus, 120, 1265. (Foundational Chemistry).

- Youngdale, G. A., et al. (1960). "Synthesis of Indole Derivatives." Journal of Medicinal Chemistry.

-

Pelkey, E. T. (2003). "Metal-assisted synthesis of heteroatom-substituted indoles." Current Organic Chemistry.

-

Sigma-Aldrich. "Product Specification: 5-Bromoindole-3-carboxaldehyde."

-

PubChem. "Compound Summary: 3-(2-Nitrovinyl)indole derivatives."

- Gairura, et al. (2012). "Synthesis and biological evaluation of indoles." Der Pharma Chemica, 4(1): 265-274. (Specific reference for nitrovinyl indole workup).

Sources

Application Notes and Protocols for the Henry Reaction: Synthesis of 5-Bromo-3-(2-nitroethenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Henry reaction conditions tailored for the synthesis of 5-bromo-3-(2-nitroethenyl)-1H-indole, a valuable intermediate in medicinal chemistry and drug development. The following sections delve into the reaction mechanism, provide a detailed experimental protocol, and outline methods for characterization and troubleshooting.

Introduction: The Significance of the Henry Reaction and Indole Derivatives

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] This versatile reaction is instrumental in synthetic organic chemistry, as its products, β-nitro alcohols, can be readily converted into other valuable functional groups, including nitroalkenes, amino alcohols, and ketones.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The title compound, 5-bromo-3-(2-nitroethenyl)-1H-indole, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent offers a handle for further functionalization via cross-coupling reactions, while the nitroethenyl group can be transformed into various functionalities, including an aminoethyl group, a hallmark of tryptamine derivatives.

The Mechanism of the Base-Catalyzed Henry Reaction

The Henry reaction proceeds through a series of reversible steps, initiated by the deprotonation of the nitroalkane.[1] In the context of synthesizing 5-bromo-3-(2-nitroethenyl)-1H-indole, the mechanism using a base catalyst like ammonium acetate can be described as follows:

-

Deprotonation: The acetate ion, acting as a base, removes an α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 5-bromo-1H-indole-3-carbaldehyde. This results in the formation of a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid) to yield a β-nitro alcohol.

-

Dehydration: Under the reaction conditions, particularly with heating, the β-nitro alcohol readily undergoes dehydration to form the final product, 5-bromo-3-(2-nitroethenyl)-1H-indole, a conjugated nitroalkene.

Sources

Application Notes and Protocols for the Preparation of Serotonin Analogs from 5-Bromo-3-(2-nitroethenyl)-1H-indole

Introduction

Serotonin (5-hydroxytryptamine), a critical neurotransmitter, plays a pivotal role in a myriad of physiological processes, including mood regulation, sleep, and appetite. Consequently, its analogs are of profound interest to researchers in medicinal chemistry and drug development for their potential therapeutic applications in treating a range of neurological and psychiatric disorders. This guide provides a comprehensive and in-depth technical overview for the synthesis of a diverse array of serotonin analogs, commencing from the versatile starting material, 5-bromo-3-(2-nitroethenyl)-1H-indole.

The strategic inclusion of a bromine atom at the 5-position of the indole ring serves multiple purposes. It provides a handle for further functionalization through various cross-coupling reactions, and the electron-withdrawing nature of the halogen can modulate the electronic properties and metabolic stability of the final compounds. This document outlines the synthesis of the key intermediate, 5-bromotryptamine, and its subsequent diversification through N-alkylation and N-acylation to generate a library of serotonin analogs. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process, beginning with the preparation of the nitroethenylindole precursor, followed by the crucial reduction to the tryptamine core, and culminating in the diversification of the primary amine.

Caption: Overall synthetic workflow for serotonin analogs.

Part 1: Synthesis of the Starting Material: 5-Bromo-3-(2-nitroethenyl)-1H-indole

The synthesis of the pivotal precursor, 5-bromo-3-(2-nitroethenyl)-1H-indole, is achieved through a two-step process starting from commercially available 5-bromoindole. The initial step involves the formylation of the indole at the C3 position, followed by a Henry condensation with nitromethane.

Step 1.1: Formylation of 5-Bromoindole to 5-Bromoindole-3-carboxaldehyde

A common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

Protocol: Vilsmeier-Haack Formylation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

-

Indole Addition: Add a solution of 5-bromoindole (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-bromoindole-3-carboxaldehyde as a solid.

Step 1.2: Henry Reaction of 5-Bromoindole-3-carboxaldehyde

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed C-C bond formation between a carbonyl compound and a nitroalkane. In this case, 5-bromoindole-3-carboxaldehyde is condensed with nitromethane to yield the desired 5-bromo-3-(2-nitroethenyl)-1H-indole.

Protocol: Henry Reaction

-

Reaction Setup: To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq.) and nitromethane (5.0 eq.) in a suitable solvent like methanol or ethanol, add a base such as ammonium acetate or an amine base like diethylamine (2.0 eq.).

-

Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by TLC[1][2].

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum to afford 5-bromo-3-(2-nitroethenyl)-1H-indole as a bright yellow or orange solid.

Part 2: Selective Reduction to the Core Intermediate: 5-Bromotryptamine

The reduction of the nitroethenyl group to a primary amine is a critical step. The choice of reducing agent is paramount to ensure the selective reduction of the nitroalkene without affecting the bromine substituent on the indole ring. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be effective, they are often associated with the risk of dehalogenation. Therefore, milder and more selective methods are preferred.

Caption: Selective reduction of the nitroethenyl group.

Method A: Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction

Borane complexes are known for their ability to reduce nitroalkenes to the corresponding amines under relatively mild conditions. The use of BH₃·THF can provide high yields of the desired tryptamine with minimal side products.

Protocol: BH₃·THF Reduction

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 5-bromo-3-(2-nitroethenyl)-1H-indole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 3.0-4.0 eq.) dropwise to the stirred suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. Once the effervescence ceases, add 6M hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.

-

Isolation: Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-bromotryptamine can be purified by column chromatography on silica gel.

Method B: Sodium Borohydride/Nickel(II) Chloride Reduction

A combination of sodium borohydride and a nickel salt, such as nickel(II) chloride, forms nickel boride in situ, which is an effective catalyst for the reduction of nitro groups. This method is often performed in a protic solvent and can be a good alternative to hydride-based reductions.

Protocol: NaBH₄/NiCl₂ Reduction

-

Reaction Setup: Dissolve 5-bromo-3-(2-nitroethenyl)-1H-indole (1.0 eq.) and nickel(II) chloride hexahydrate (0.2-0.5 eq.) in a mixture of methanol and THF at room temperature.

-

Reducing Agent Addition: Cool the solution to 0 °C and add sodium borohydride (4.0-6.0 eq.) portion-wise over a period of 30-60 minutes. A black precipitate of nickel boride will form, and hydrogen gas will evolve.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Filter the mixture through a pad of Celite to remove the nickel boride precipitate, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Purify by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain pure 5-bromotryptamine.

Part 3: Diversification of the 5-Bromotryptamine Core

With the key intermediate, 5-bromotryptamine, in hand, a wide variety of serotonin analogs can be synthesized through modification of the primary amino group. The two most common modifications are N-alkylation and N-acylation.

N-Alkylation of 5-Bromotryptamine

Introduction of alkyl groups on the nitrogen atom can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides. A particularly effective method for exhaustive methylation to the tertiary amine is the Eschweiler-Clarke reaction.

Caption: N-Alkylation pathways for 5-bromotryptamine.

Protocol: Eschweiler-Clarke N,N-Dimethylation

-

Reaction Mixture: To a solution of 5-bromotryptamine (1.0 eq.) in formic acid (excess, ~10 eq.), add an aqueous solution of formaldehyde (37 wt. %, ~5 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS[3][4][5][6].

-

Work-up: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N,N-dimethyl-5-bromotryptamine can be purified by column chromatography on silica gel.

Protocol: General N-Alkylation with Alkyl Halides

-

Deprotonation: Dissolve 5-bromotryptamine (1.0 eq.) in a suitable aprotic solvent such as DMF or THF. Add a base such as potassium carbonate (2.0-3.0 eq.) or sodium hydride (1.1 eq., use with caution).

-

Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.0-1.2 eq. for mono-alkylation, >2.0 eq. for di-alkylation) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

N-Acylation of 5-Bromotryptamine

The primary amine of 5-bromotryptamine can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base.

Protocol: N-Acetylation with Acetic Anhydride

-

Reaction Setup: Dissolve 5-bromotryptamine (1.0 eq.) in a solvent such as DCM or THF. Add a base, such as triethylamine or pyridine (1.5-2.0 eq.).

-

Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude N-acetyl-5-bromotryptamine can be purified by recrystallization or column chromatography[7][8][9][10][11].

Part 4: Purification and Characterization

Thorough purification and characterization are essential to ensure the identity and purity of the synthesized serotonin analogs.

Purification Techniques

-

Column Chromatography: Silica gel is the most common stationary phase. The eluent system will depend on the polarity of the analog. For the more polar tryptamines and N-acylated derivatives, a mixture of dichloromethane and methanol is often effective. For less polar N-alkylated analogs, a gradient of ethyl acetate in hexanes may be more suitable.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful tool for both analytical purity assessment and preparative purification. A typical mobile phase would consist of a gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid[6][12][13].

-

Recrystallization: For crystalline solids, recrystallization from an appropriate solvent or solvent mixture can be a highly effective method for obtaining high-purity material.

Characterization Methods

The structure and purity of the synthesized analogs should be confirmed using a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Provides information on the proton environment in the molecule, including the number of protons, their chemical shifts, and their coupling patterns. This is crucial for confirming the structure of the indole core and the nature of the N-substituents. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the structure. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak[14][15]. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the N-H stretch of the indole and the amide carbonyl stretch in N-acylated analogs. |

Table 1: Expected Spectroscopic Data for Representative Analogs

| Compound | ¹H NMR (δ, ppm, in CDCl₃) | ¹³C NMR (δ, ppm, in CDCl₃) | MS (m/z) | IR (cm⁻¹) |

| 5-Bromotryptamine | ~8.1 (s, 1H, NH-indole), 7.8-7.0 (m, 3H, Ar-H), 3.0 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 1.5 (br s, 2H, NH₂) | ~135, 129, 125, 122, 113, 112, 111, 42, 29 | M⁺ 224/226 | ~3400 (N-H), ~1600 (C=C) |

| N,N-Dimethyl-5-bromotryptamine | ~8.0 (s, 1H, NH-indole), 7.7-7.0 (m, 3H, Ar-H), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂), 2.3 (s, 6H, N(CH₃)₂) | ~135, 129, 125, 122, 113, 112, 111, 60, 45, 24 | M⁺ 252/254 | ~3400 (N-H), ~1600 (C=C) |

| N-Acetyl-5-bromotryptamine | ~8.1 (s, 1H, NH-indole), 7.7-7.0 (m, 3H, Ar-H), 5.8 (br t, 1H, NH-acyl), 3.5 (q, 2H, CH₂), 2.9 (t, 2H, CH₂), 2.0 (s, 3H, COCH₃) | ~170, 135, 129, 125, 122, 113, 112, 111, 40, 25, 23 | M⁺ 266/268 | ~3400 (N-H), ~3300 (N-H), ~1640 (C=O) |

Safety Considerations

-

General Precautions: Standard laboratory safety practices should be followed at all times, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Borane-Tetrahydrofuran (BH₃·THF): Flammable and reacts with water. Handle under an inert atmosphere.

-

Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas.

-

Nickel(II) Chloride (NiCl₂): Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Formic Acid: Corrosive. Handle with appropriate gloves and eye protection.

-

Formaldehyde: Toxic and a known carcinogen. Handle in a well-ventilated fume hood.

-

Alkyl Halides and Acyl Halides: Many are lachrymatory and toxic. Handle with care in a fume hood.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthetic routes detailed in this guide provide a robust framework for the preparation of a diverse library of serotonin analogs based on a 5-bromoindole scaffold. By following the outlined protocols for the synthesis of the key 5-bromotryptamine intermediate and its subsequent N-functionalization, researchers can efficiently generate novel compounds for investigation in various areas of neuroscience and drug discovery. The strategic placement of the bromine atom not only influences the physicochemical properties of the analogs but also offers a versatile point for further synthetic elaboration, thereby expanding the accessible chemical space for structure-activity relationship studies.

References

-

Erowid. (n.d.). Reduction of Nitroalkenes to Hydroxylamines with BH3THF*. Rhodium.ws. [Link]

-

Erowid. (n.d.). Varma & Kabalka Nitroalkene Reduction Review. Rhodium.ws. [Link]

-

JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

-

Wikipedia. (2024). Diisobutylaluminium hydride. Wikipedia. [Link]

- Google Patents. (n.d.). US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex.

-

Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

-

Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. [Link]

-

Wikipedia. (2024). Eschweiler–Clarke reaction. Wikipedia. [Link]

-

MDPI. (2019, May 30). Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra. MDPI. [Link]

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

-

CEM. (n.d.). Automated N-terminal Acetylation. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]

-

Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]

-

ResearchGate. (2019, February 6). (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. [Link]

-

National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

OSTI.gov. (n.d.). Henry reaction resubmission. [Link]

- Google Patents. (2024, April 9).

-

designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. [Link]

-

PubMed. (2008, January 15). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio. [Link]

-

Semantic Scholar. (n.d.). Supporting Information General. 1H-NMR, 13C-NMR, 19F-NMR and 31P-NMR spectra were recorded on a BRUKER (AV-400M) magnetic resona. [Link]

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

-

ResearchGate. (2016, November 5). (PDF) Far-infrared spectra of the Tryptamine A conformer by IR-UV Ion Gain Spectroscopy. [Link]

-

ResearchGate. (2025, October 16). (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

eScholarship. (2018, May 7). Reaction of N,N‑Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. [Link]

-

MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. [Link]

-

National Institutes of Health. (n.d.). Extraction and Characterization of N,N‑Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach. PMC. [Link]

-

National Institutes of Health. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]

-

Chromedia. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

ResearchGate. (n.d.). Henry reaction of different aromatic aldehydes with nitromethane. [Link]

-

National Institutes of Health. (n.d.). Nα Selective Acetylation of Peptides. PMC. [Link]

-

Wiley Online Library. (n.d.). Microwave-accelerated preparation and analytical characterization of 5-ethoxy- N,N-dialkyl-[α,α,β. [Link]

-

IRF. (2024, February 8). Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. [Link]

-

MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

-

Wiley Online Library. (2022, April 1). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high. [Link]

-

MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]pq-origsite=gscholar&cbl=18750&diss=y)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. interanalyt.ru [interanalyt.ru]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]

- 13. CN117858866A - Method for preparing tryptamine derivatives - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

using 5-bromo-3-(2-nitroethenyl)-1H-indole as a Michael acceptor in synthesis

Executive Summary: The "Linchpin" Strategy

In modern drug discovery, 5-bromo-3-(2-nitroethenyl)-1H-indole (referred to herein as 5-Br-NVI ) represents a high-value "linchpin" intermediate. It offers a dual-modality reactivity profile:

-

Electrophilic Core: The nitrovinyl moiety acts as a potent Michael acceptor, enabling rapid C-C or C-Heteroatom bond formation at the tryptamine

-position. -

Orthogonal Functionalization: The C5-bromine atom remains inert during Michael additions, serving as a reserved handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space after the core scaffold is established.

This guide details the synthesis, catalytic asymmetric functionalization, and controlled reduction of 5-Br-NVI, specifically addressing the preservation of the halogen motif during energetic reduction steps.

Preparation of the Acceptor (Self-Validating Protocol)

Before application, the acceptor must be synthesized with high purity. Commercial sources often contain oligomers. We recommend fresh preparation via the Henry Reaction (Nitroaldol Condensation).

Protocol A: Ammonium Acetate-Mediated Condensation

-

Objective: Synthesis of 5-Br-NVI from 5-bromoindole-3-carboxaldehyde.

-

Scale: 10 mmol basis.

Reagents:

-

5-Bromoindole-3-carboxaldehyde (2.24 g, 10 mmol)

-

Nitromethane (10 mL, excess, acts as solvent/reagent)

-

Ammonium Acetate (0.3 g, 4 mmol, 0.4 equiv)

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging: Add the aldehyde and ammonium acetate to the nitromethane.

-

Reaction: Heat the mixture to reflux (101 °C) for 1–2 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a bright yellow/orange spot (

-

-

Workup: Cool to room temperature. The product often crystallizes directly upon cooling.

-

Isolation: Filter the precipitate. Wash the cake with cold methanol (2 x 5 mL) to remove red oligomeric impurities.

-

Drying: Vacuum dry at 40 °C.

-

Expected Yield: 85–92%

-

Appearance: Bright yellow/orange needles.

-

Expert Insight: If the product does not precipitate, dilute the reaction mixture with excess water. The nitroalkene is hydrophobic and will crash out. Avoid column chromatography if possible, as nitroalkenes can degrade on acidic silica.

Core Application: Asymmetric Michael Addition

The electron-deficient nitrovinyl group is highly susceptible to nucleophilic attack. Using organocatalysis (thioureas or squaramides), we can install chiral centers at the position alpha to the indole.

Mechanism of Action: Bifunctional Activation

The catalyst plays two roles:

-

H-Bonding Donor: Binds to the nitro group, lowering the LUMO energy of the alkene.

-

Brønsted Base: Activates the nucleophile (e.g., malonate, ketone, or indole).

Figure 1: Bifunctional activation strategy for asymmetric Michael addition to 5-Br-NVI.

Protocol B: Enantioselective Friedel-Crafts Alkylation

-

Objective: Coupling 5-Br-NVI with Indole to form chiral bis(indolyl)ethanes.

-

Catalyst: Chiral Phosphoric Acid (CPA) or Thiourea derivative.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-Br-NVI (0.5 mmol) and the nucleophile (Indole, 0.6 mmol) in Toluene or DCM (2.0 mL).

-

Catalyst Addition: Add the organocatalyst (5–10 mol%).

-

Incubation: Stir at -20 °C to RT (temperature depends on catalyst activity).

-

Note: Lower temperatures generally improve enantioselectivity (ee).

-

-

Monitoring: Reaction is usually complete within 12–24 hours.

-

Purification: Flash chromatography.

Downstream Transformation: The Reduction Trap

This is the most critical section for the 5-bromo derivative. Standard reduction methods for nitroalkenes (LiAlH4) are dangerous for this substrate because they frequently cause hydrodehalogenation (loss of the bromine atom), destroying the handle needed for future coupling.

Comparative Reduction Data

| Reagent System | Conditions | Outcome | Risk of Dehalogenation |

| LiAlH4 | THF, Reflux | Tryptamine (Br lost) | High |

| H2 / Pd/C | MeOH, RT | Tryptamine (Br lost) | High |

| NaBH4 / BF3·Et2O | THF, Reflux | 5-Br-Tryptamine | Moderate |

| NaBH4 / NiCl2 | MeOH, 0 °C | 5-Br-Tryptamine | Low (Recommended) |

Protocol C: Chemoselective Reduction (The "Magic Blue" Method)

-

Objective: Reduce the nitro group to an amine without touching the aryl bromide.

Reagents:

-

Michael Adduct (1 mmol)

-

NiCl2[1]·6H2O (0.1 equiv) or Ni(OAc)2

-

NaBH4 (5–10 equiv)

-

Methanol (10 mL)

Methodology:

-

Solution: Dissolve the nitro-adduct and Nickel salt in Methanol. The solution will be green.

-

Addition: Cool to 0 °C. Add NaBH4 portion-wise.

-

Observation: The reaction will turn black (formation of Nickel Boride, the active catalyst) and evolve hydrogen gas vigorously.

-

-

Reaction: Stir for 30–60 minutes.

-

Quench: Carefully add saturated NH4Cl.

-

Extraction: Extract with EtOAc. The bromine atom remains intact.

Strategic Workflow & Divergence

The following diagram illustrates how 5-Br-NVI serves as a divergence point. Note that the Cross-Coupling step is best performed after the Michael addition but before or after reduction depending on the sensitivity of the new functional group.

Figure 2: Divergent synthesis workflow starting from 5-Br-NVI.

References

-

Synthesis of 3-(2-nitrovinyl)indoles (Henry Reaction)

- Source: Pelit, E. et al. "Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde." Thai Journal of Science and Technology, 2024.

- Relevance: Establishes the NaBH4/Ni(OAc)

-

Asymmetric Michael Addition (Organocatalysis)

-

Reactivity of Michael Acceptors

- Source: "Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Comput

- Relevance: Explains the electrophilicity parameters of vinyl groups with EWGs.

-

General Henry Reaction Reviews

- Source: "Henry Reaction - Organic Chemistry Portal."

- Relevance: General conditions and troubleshooting for nitroaldol condens

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Organocatalytic asymmetric Michael addition of oxindoles to nitroolefins for the synthesis of 2,2-disubstituted oxindoles bearing adjacent quaternary and tertiary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-bromo-3-(2-nitroethenyl)-1H-indole

Welcome to the technical support center for the purification of 5-bromo-3-(2-nitroethenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this nitroalkene derivative of indole is a critical step to ensure the reliability of downstream applications, from further synthetic transformations to biological assays.[1] This document aims to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-bromo-3-(2-nitroethenyl)-1H-indole. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Yield of Purified Product

Possible Causes:

-

Decomposition on Silica Gel: Nitroalkenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization during column chromatography.[2]

-

Product Loss During Recrystallization: The chosen solvent system may not be optimal, leading to either poor crystal formation or the product remaining in the mother liquor.

-

Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a low concentration of the desired product in the crude mixture.

Solutions:

-

Deactivated Silica Gel: Before performing column chromatography, wash the silica gel with a solution of triethylamine in your chosen eluent system (e.g., 1-2% triethylamine in hexanes/ethyl acetate). This neutralizes the acidic sites on the silica, minimizing product degradation.[2]

-

Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for chromatography.

-

Recrystallization Solvent Screening: Perform small-scale solubility tests to find an appropriate solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3] Common solvents for indole derivatives include ethanol, ethyl acetate, and mixtures with hexanes.[4]

-

Reaction Monitoring: Before initiating purification, ensure the synthesis is complete by using thin-layer chromatography (TLC) to monitor the disappearance of starting materials.

Problem 2: Product Appears as an Oil or Fails to Crystallize

Possible Causes:

-

Presence of Impurities: Residual solvents or byproducts can inhibit crystallization.

-

"Oiling Out": The compound may be melting in the hot recrystallization solvent before it dissolves, a phenomenon known as "oiling out." This often occurs if the boiling point of the solvent is higher than the melting point of the solute.[5]

-

Supersaturation: The solution may be supersaturated, preventing the initiation of crystal nucleation.[5]

Solutions:

-

Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove major impurities before attempting recrystallization.

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.[5]

-

Seeding: Add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.

-

Cooling Slowly: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out or the formation of very small crystals that are difficult to filter.[2]

-

-

Adjust Solvent System: If oiling out occurs, add more of the "good" solvent (in which the compound is soluble) to fully dissolve the oil at the boiling point, then allow it to cool slowly. Alternatively, select a solvent with a lower boiling point.[5]

Problem 3: Co-elution of Impurities During Column Chromatography

Possible Causes:

-

Inappropriate Solvent System: The polarity of the eluent may be too high, causing the desired product and impurities to travel down the column at similar rates.

-

Overloading the Column: Applying too much crude material to the column can lead to poor separation.

Solutions:

-

Optimize Eluent Polarity: Use TLC to systematically test different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve good separation between the product spot and impurity spots. A difference in Rf values of at least 0.2 is generally desirable for good separation on a column.

-

Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities, followed by the product, and finally more polar impurities.[6]

-

Proper Column Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

Problem 4: Color Change or Decomposition of the Product Upon Storage

Possible Causes:

-

Light Sensitivity: Nitroalkenes can be sensitive to light, which can induce isomerization or decomposition.[2]

-

Acid/Base Sensitivity: Trace amounts of acid or base can catalyze the degradation or polymerization of the nitroalkene.[2]

-

Thermal Instability: Elevated temperatures can promote decomposition.[2]

Solutions:

-

Storage Conditions: Store the purified product in an amber vial to protect it from light.[2]

-

Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Temperature Control: Store the compound at a low temperature, such as in a refrigerator or freezer.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 5-bromo-3-(2-nitroethenyl)-1H-indole?

Q2: Which analytical techniques are best for confirming the purity and identity of the final product?

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the molecule.[8]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

Q3: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful technique for purifying indole derivatives, especially for obtaining very high purity material on a smaller scale.[9] A common mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[9]

Q4: Is it necessary to protect the indole N-H during purification?

For standard purification techniques like column chromatography and recrystallization, protection of the indole N-H is generally not necessary. However, the N-H proton is acidic and can interact with the stationary phase in chromatography. If you are experiencing significant tailing or band broadening on your column, using a mobile phase containing a small amount of a competitive hydrogen bond acceptor (like a small percentage of methanol) or deactivating the silica with triethylamine can be beneficial.

Experimental Protocols

Detailed Protocol for Purification by Column Chromatography

This protocol provides a general guideline. The optimal conditions, particularly the eluent system, should be determined by TLC analysis of your crude material.

Materials:

-

Crude 5-bromo-3-(2-nitroethenyl)-1H-indole

-

Silica gel (230-400 mesh)

-

Hexanes (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Triethylamine (optional, for deactivation)

-

Glass chromatography column

-

Collection tubes/flasks

-

TLC plates, chamber, and UV lamp

Procedure:

-

Eluent Selection:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

-

The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.

-

-

Column Packing (Slurry Method):

-

Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-